An In-depth Technical Guide to Solvent Yellow 19 (CAS Number: 10343-55-2)
An In-depth Technical Guide to Solvent Yellow 19 (CAS Number: 10343-55-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 19, identified by the CAS number 10343-55-2 and Colour Index name C.I. 13900:1, is a metal complex azo dye. It is characterized by its yellow powder appearance and its solubility in various organic solvents, while being insoluble in water.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and safety information for Solvent Yellow 19, tailored for a scientific audience.
Physicochemical Properties
Solvent Yellow 19 is a chromium complex of a monoazo dye. While there are some discrepancies in the reported molecular formula, it is most authoritatively recognized as a chromium complex. The non-complexed azo dye has a molecular formula of C16H14N4O8S and a molecular weight of 422.37 g/mol .[2][3] The chromium complex is reported with a molecular formula of C16H11CrN4O8S.[4] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10343-55-2 | [2] |
| C.I. Name | Solvent Yellow 19, C.I. 13900:1 | [2] |
| Appearance | Yellow to bluish-yellow powder | [2][5] |
| Molecular Formula | C16H11CrN4O8S (as Cr complex) | [4] |
| Molecular Weight | 422.37 g/mol (ligand only) | [2][3] |
| Melting Point | 140 °C | [1] |
| Solubility | Insoluble in water. Soluble in ethanol, acetone, chloroform, 1-methoxy-2-propanol, n-propanol, 2-ethoxyethanol, M.E.K., ethyl acetate, and toluene. | [2][6][7] |
| Heat Resistance | Stable up to 140°C. | [6] |
| Light Fastness | 6-7 (on a scale of 1-8) | [6] |
Solubility Data
| Solvent | Solubility (g/L) | Reference(s) |
| Alcohol | 300 | [6] |
| 1-methoxy-2-propanol | 500 | [6] |
| n-propanol | 400 | [6] |
| 2-ethoxyethanol | 500 | [6] |
| Methyl Ethyl Ketone (M.E.K.) | 500 | [6] |
| Ethyl Acetate | 400 | [6] |
| Toluene | 400 | [6] |
Synthesis and Manufacturing Process
The synthesis of Solvent Yellow 19 is a multi-step process that involves a diazotization-coupling reaction to form the azo dye, followed by complexation with a chromium salt.[2][6]
General Synthesis Pathway:
Experimental Protocols:
While specific, detailed industrial protocols are proprietary, the general procedures for each step are well-established in organic chemistry.
Step 1: Diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid
This step involves the conversion of the primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[8][9]
-
General Procedure:
-
Suspend 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid in an acidic aqueous solution (e.g., HCl in water).
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for a period to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.[8]
-
Step 2: Azo Coupling with 3-Oxo-N-phenylbutanamide (Acetoacetanilide)
The highly reactive diazonium salt is then reacted with the coupling agent, 3-Oxo-N-phenylbutanamide. This is an electrophilic aromatic substitution reaction.
-
General Procedure:
-
Dissolve 3-Oxo-N-phenylbutanamide in an alkaline aqueous solution (e.g., sodium hydroxide or sodium carbonate solution) to form the enolate.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining the low temperature and alkaline pH.
-
The azo dye will precipitate out of the solution. The reaction mixture is stirred for a sufficient time to ensure complete coupling.[10][11]
-
The precipitated azo dye is then isolated by filtration and washed with water.
-
Step 3: Chromium Complexation
The final step involves the formation of the metal complex by reacting the azo dye with a chromium salt.
-
General Procedure:
-
The isolated azo dye is suspended in a suitable solvent, often water or an alcohol-water mixture.
-
A chromium salt, such as chromium(III) sulfate, is added to the suspension.[12]
-
The mixture is heated, often under pressure, for several hours to facilitate the complexation reaction.[12][13][14] The pH of the reaction mixture may be controlled to optimize the reaction.
-
After the reaction is complete, the chromium complex dye is isolated by filtration, washed, and dried.
-
Spectral Data
-
UV-Visible Spectroscopy: As a yellow dye, Solvent Yellow 19 is expected to show strong absorption in the violet-blue region of the visible spectrum (around 400-480 nm). The exact absorption maximum (λmax) would be dependent on the solvent used.[15][16][17]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the functional groups present, such as N=N stretching for the azo group, C=O stretching from the amide, S=O stretching from the sulfonic acid group, and N-H stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to confirm the structure of the organic ligand. However, due to the paramagnetic nature of the Cr(III) center, obtaining well-resolved NMR spectra of the final complex can be challenging.
Safety and Toxicology
The safety profile of Solvent Yellow 19 indicates that it should be handled with care.
-
Acute Effects: The substance is considered harmful if swallowed and may cause gastrointestinal irritation.[18] It may also cause irritation to the eyes and respiratory tract.[18] Prolonged or repeated skin contact may lead to irritation.[18]
-
Chronic Effects: Mutagenicity data has been reported for this compound.[18] However, it is not listed as a carcinogen by major regulatory bodies such as ACGIH, IARC, NIOSH, NTP, or OSHA.[18]
-
Handling and Storage: It is recommended to handle Solvent Yellow 19 in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator.[18] It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.[18]
Experimental Workflow for Safety Assessment:
Applications
Solvent Yellow 19 is primarily used for coloring a variety of materials due to its good solubility in organic solvents and fastness properties. Its main applications include:
-
Coloring for coatings and transparent paints[2]
-
Coloring of aluminum foil[2]
-
Dyeing of plastics and resins[2]
References
- 1. Solvent Yellow 19 - Fast Yellow GR - Fast Yellow GRA from Emperor Chem [emperordye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. firstruthcolorants.com [firstruthcolorants.com]
- 4. China Excellent quality solvent yellow 114 technical data sheet - Solvent Yellow 19 – Precise Color factory and manufacturers | Precise Color [precisechem.com]
- 5. Solvent yellow 19|CAS NO.10343-55-2 [xcolorpigment.com]
- 6. Solvent Yellow 19 Metal Complex Solvent Dye [m.pigment-dye.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. US4997917A - Preparation of 1:2 chromium complex azo dyes asymmetrically substituted with solubilizing - Google Patents [patents.google.com]
- 13. US4560744A - Azo dye 2:1-chromium complexes - Google Patents [patents.google.com]
- 14. US7906632B2 - Chromium complex dyes - Google Patents [patents.google.com]
- 15. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 17. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
- 18. cncolorchem.com [cncolorchem.com]
